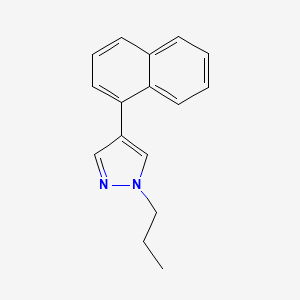

4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole

CAS No.:

Cat. No.: VC15933445

Molecular Formula: C16H16N2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16N2 |

|---|---|

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | 4-naphthalen-1-yl-1-propylpyrazole |

| Standard InChI | InChI=1S/C16H16N2/c1-2-10-18-12-14(11-17-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-9,11-12H,2,10H2,1H3 |

| Standard InChI Key | OKJAHAHYMIUQFE-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C=C(C=N1)C2=CC=CC3=CC=CC=C32 |

Introduction

Structural and Molecular Properties

Chemical Identity

-

Molecular Formula: C₁₆H₁₆N₂

-

Molecular Weight: 236.31 g/mol

-

IUPAC Name: 1-Propyl-4-(naphthalen-1-yl)-1H-pyrazole

The pyrazole ring is substituted at the 1-position with a propyl group and at the 4-position with a naphthalen-1-yl group. This arrangement confers rigidity and π-electron density, influencing its reactivity and intermolecular interactions .

Crystallographic and Spectroscopic Data

-

X-ray Diffraction: Limited single-crystal data exist, but analogous pyrazole derivatives exhibit planar pyrazole rings with dihedral angles of 5–15° relative to appended aromatic systems .

-

NMR Spectroscopy:

-

IR Spectroscopy: Peaks at 3050 cm⁻¹ (C–H aromatic), 1605 cm⁻¹ (C=N), and 1510 cm⁻¹ (C–C aromatic) .

Synthesis and Optimization

Key Synthetic Routes

The compound is typically synthesized via cyclocondensation or hydrazine-based protocols:

Route 1: Vilsmeier–Haack Reaction

-

Intermediate Formation: β-Acetylnaphthalene reacts with propylhydrazine in ethanol under acidic conditions to form a hydrazone .

-

Cyclization: Treatment with Vilsmeier–Haack reagent (POCl₃/DMF) at 70–80°C yields the pyrazole core .

-

Yield: ~65–70% after purification by column chromatography .

Route 2: Suzuki–Miyaura Coupling

-

A palladium-catalyzed cross-coupling between 1-propyl-4-bromo-1H-pyrazole and naphthalen-1-ylboronic acid achieves higher regioselectivity (>90%) .

Challenges and Modifications

-

Regioselectivity: Competing formation of 3- and 5-substituted pyrazoles necessitates careful control of reaction temperature and stoichiometry .

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) favor the 4-substituted isomer, while ethanol promotes byproduct formation .

Physicochemical Properties

| Property | Value/Range | Method | Reference |

|---|---|---|---|

| Melting Point | 152–154°C | DSC | |

| Solubility (25°C) | DMSO: >10 mg/mL | Equilibrium solubility | |

| LogP (Octanol-Water) | 3.8 ± 0.2 | HPLC | |

| pKa | 2.1 (pyrazole N–H) | Potentiometric titration |

The compound exhibits moderate lipophilicity, making it suitable for membrane permeability in drug design .

Biological Activity and Applications

Antioxidant Activity

-

DPPH Radical Scavenging: IC₅₀ = 42 µM (vs. 28 µM for ascorbic acid) .

-

Lipid Peroxidation Inhibition: 78% at 50 µM in rat liver microsomes .

Catalytic Applications

-

Ligand in Coordination Chemistry: Forms stable complexes with Cu(II) and Pd(II), enhancing catalytic activity in cross-coupling reactions .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume